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molecular formula C10H9FO2 B1637882 3-(4-Fluorophenyl)-2-methylacrylic acid CAS No. 22138-72-3

3-(4-Fluorophenyl)-2-methylacrylic acid

Cat. No. B1637882
M. Wt: 180.17 g/mol
InChI Key: AQQMERSMRLTKCK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028116

Procedure details

5% Pd/C (11.0 g) is added to p-fluoro-α-methylcinnamic acid (177.9 g, 0.987 mol) in 3.6 l ethanol. The mixture is hydrogenated at room temperature at 40 p.s.i. When the hydrogen uptake ceases, the catalyst is filtered off, and the filtrate is concentrated in vacuo to give the product, p-fluoro-α-methylhydrocinnamic acid, which is used without weighing in the next step.
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH:6]=[C:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1>C(O)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
177.9 g
Type
reactant
Smiles
FC1=CC=C(C=C(C(=O)O)C)C=C1
Name
Quantity
3.6 L
Type
solvent
Smiles
C(C)O
Name
Quantity
11 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature at 40 p.s.i
FILTRATION
Type
FILTRATION
Details
When the hydrogen uptake ceases, the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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